2-Chloro-3,5-diiodopyridine
Overview
Description
2-Chloro-3,5-diiodopyridine is a pyridine derivative with the molecular formula C5H2ClI2N and a molecular weight of 365.34 g/mol . This compound is characterized by the presence of chlorine and iodine atoms at the 2, 3, and 5 positions of the pyridine ring. It is a white to light-yellow powder or crystalline solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3,5-diiodopyridine can be synthesized from 3,5-diiodopyridin-2-ol . The synthesis involves halogenation reactions where iodine and chlorine atoms are introduced into the pyridine ring. The general procedure includes:
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The reaction conditions include maintaining specific temperatures and using appropriate solvents to facilitate the halogenation process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,5-diiodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.
Coupling Reactions: It can participate in Suzuki coupling reactions with phenylboronic acid dimethyl ester.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with aromatic groups.
Scientific Research Applications
2-Chloro-3,5-diiodopyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3,5-diiodopyridine involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes such as acetylcholinesterase, butyrylcholinesterase, and esterases in plants, leading to disrupted metabolic processes.
Photosynthesis Inhibition: It affects photosynthesis by interfering with the electron transport chain in chloroplasts, leading to reduced energy production in plants.
Comparison with Similar Compounds
- 2-Chloro-5-iodopyridine
- 2,3-Dichloro-5-(trichloromethyl)pyridine
Comparison:
- 2-Chloro-3,5-diiodopyridine is unique due to the presence of both chlorine and iodine atoms at specific positions on the pyridine ring, which imparts distinct chemical properties and reactivity.
- 2-Chloro-5-iodopyridine has only one iodine atom and one chlorine atom, leading to different reactivity and applications .
- 2,3-Dichloro-5-(trichloromethyl)pyridine has multiple chlorine atoms and a trichloromethyl group, which significantly alters its chemical behavior compared to this compound .
Properties
IUPAC Name |
2-chloro-3,5-diiodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClI2N/c6-5-4(8)1-3(7)2-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCKBKBSDFLXGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClI2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348215 | |
Record name | 2-Chloro-3,5-diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856169-60-3 | |
Record name | 2-Chloro-3,5-diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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